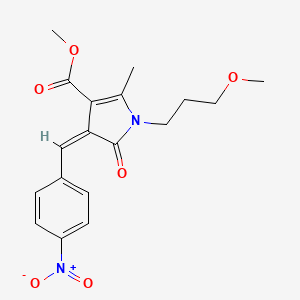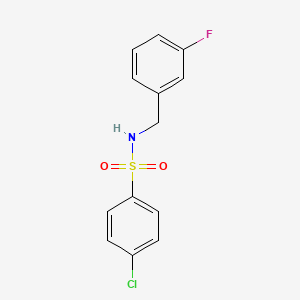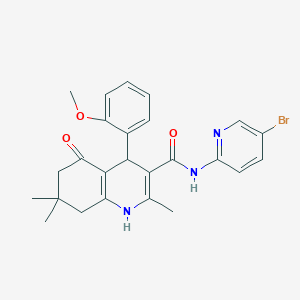![molecular formula C15H16O5 B5174644 ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5174644.png)
ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate
Vue d'ensemble
Description
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of specific enzymes, modulation of specific signaling pathways, and interaction with specific biological molecules.
Biochemical and Physiological Effects:
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to interact with specific biological molecules such as DNA and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has various advantages and limitations for lab experiments. Its advantages include its synthetic accessibility, its potential use as a fluorescent probe, and its potential applications in various scientific fields. Its limitations include its potential toxicity, its limited solubility in water, and its potential instability under certain conditions.
Orientations Futures
There are various future directions for the study of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate. Some of these directions include:
1. Further studies on its mechanism of action and interactions with specific biological molecules.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of its potential applications in drug discovery and development.
4. Development of more stable and bioavailable derivatives.
5. Investigation of its potential use as a fluorescent probe for the detection of specific biological molecules.
Conclusion:
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of new drugs and diagnostic tools for various diseases.
Applications De Recherche Scientifique
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit various biological activities such as anticancer, antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of specific biological molecules.
Propriétés
IUPAC Name |
ethyl 2-(2-oxochromen-7-yl)oxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-12(15(17)18-4-2)19-11-7-5-10-6-8-14(16)20-13(10)9-11/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYZMWXBIPICHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclohexanamine](/img/structure/B5174590.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylbenzyl)piperazine](/img/structure/B5174592.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5174595.png)
![N-(2-cyanophenyl)-2-[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5174601.png)
![3-(4-bromophenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5174602.png)
![N-(3'-chloro-3-biphenylyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5174611.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174616.png)


![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5174629.png)
![N-(2-methoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}acetamide](/img/structure/B5174630.png)
